molecular formula C5H11Cl B569683 tert-Pentyl-d6 Chloride CAS No. 89603-08-7

tert-Pentyl-d6 Chloride

Cat. No.: B569683
CAS No.: 89603-08-7
M. Wt: 112.63
InChI Key: CRNIHJHMEQZAAS-XERRXZQWSA-N
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Description

tert-Pentyl-d6 Chloride is a deuterium-labeled isotopologue of tert-pentyl chloride (tert-amyl chloride), where six hydrogen atoms are replaced by deuterium at the two methyl groups. This modification makes it an invaluable non-radioactive tracer in advanced research . Its primary application lies in its use as a versatile starting material and building block in various organic synthesis protocols, enabling the incorporation of the sterically hindered tert-pentyl moiety into more complex molecules . Furthermore, the presence of deuterium makes this compound particularly useful as a stable internal standard in analytical chemistry techniques such as gas chromatography-mass spectrometry (GC-MS). The use of a deuterated standard is critical for achieving high accuracy and precision in the quantitative analysis of its non-labeled counterpart or related compounds, as it compensates for potential variations during sample preparation and analysis . Research into human metabolism and kinetics, such as studies on environmental contaminants like UV-328, often relies on deuterated analogs to track and quantify substances and their metabolites accurately within biological matrices like blood and urine .

Properties

CAS No.

89603-08-7

Molecular Formula

C5H11Cl

Molecular Weight

112.63

IUPAC Name

2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane

InChI

InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3

InChI Key

CRNIHJHMEQZAAS-XERRXZQWSA-N

SMILES

CCC(C)(C)Cl

Synonyms

1,1-Dimethylpropyl-d6 Chloride;  2-Chloro-2-methylbutane-d6;  2-Methyl-2-chlorobutane-d6;  NSC 7900-d6;  tert-Amyl Chloride-d6;  2-Chloro-2-methylbutane-d6; 

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Tert Pentyl D6 Chloride

Solvolysis Reaction Mechanisms of Deuterated Tertiary Alkyl Chlorides

Solvolysis refers to a chemical reaction in which the solvent acts as the nucleophile. For tertiary alkyl halides like tert-Pentyl-d6 Chloride, these reactions typically proceed through pathways that involve the formation of a carbocation intermediate. The presence of deuterium (B1214612) atoms in place of hydrogen atoms on the β-carbon provides a powerful tool for investigating the details of these mechanisms.

The SN1 reaction is a multi-step process characterized by a rate-determining step that involves only the substrate molecule. rsc.org

The SN1 mechanism begins with the slow, spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion. rsc.orgmasterorganicchemistry.com This initial step is the rate-determining step of the reaction. rsc.org For a tertiary alkyl chloride, this results in a relatively stable tertiary carbocation. The stability of the carbocation is a crucial factor, as more stable carbocations are formed more rapidly. rsc.org In the case of tert-pentyl chloride, the dissociation yields the tertiary amyl (tert-pentyl) cation.

The stability of this carbocation is conferred by the inductive effect and hyperconjugation from the adjacent alkyl groups. Hyperconjugation involves the delocalization of electrons from adjacent C-H σ-bonds into the empty p-orbital of the carbocation. When deuterium is substituted for hydrogen at the β-position, as in this compound, the rate of carbocation formation is affected. This is because a C-D bond is stronger and less polarizable than a C-H bond, making it a less effective electron donor for hyperconjugation. cdnsciencepub.com This reduced stabilization of the transition state leading to the carbocation results in a slower rate of solvolysis for the deuterated compound compared to its non-deuterated counterpart. This phenomenon gives rise to a secondary kinetic isotope effect. cdnsciencepub.comlibretexts.org

The choice of solvent significantly impacts the rate of SN1 reactions. The rate-determining step involves the formation of two ions, a carbocation and a chloride ion, from a neutral molecule. Polar protic solvents, such as water, alcohols, and formic acid, are particularly effective at promoting SN1 reactions because they can stabilize both the cation and the anion through solvation. The ability of the solvent to stabilize the transition state leading to the carbocation lowers the activation energy and accelerates the reaction.

Studies on the solvolysis of tertiary alkyl chlorides in various solvents demonstrate this influence. For example, the solvolysis of t-butyl chloride is well-documented in solvents like 80% aqueous ethanol (B145695). The rate of reaction is dependent on the ionizing power of the solvent, with more polar solvents leading to faster SN1 reactions. While the nucleophilicity of the solvent does not affect the rate of an SN1 reaction (as the nucleophile is not involved in the rate-determining step), it does influence the product distribution in cases where multiple nucleophiles are present. rsc.org

Elimination reactions often compete with substitution reactions. The Unimolecular Elimination (E1) reaction pathway competes directly with the SN1 pathway because they share the exact same first, rate-determining step: the formation of a carbocation intermediate. youtube.comiitk.ac.inmasterorganicchemistry.com

Once the carbocation is formed, it can react in two ways. It can be attacked by a nucleophile to give a substitution product (SN1), or it can lose a proton from an adjacent carbon to a base (often a weak base, like the solvent itself) to form an alkene (E1). youtube.comlabxchange.org The E1 mechanism is, therefore, a two-step process:

Ionization: The C-Cl bond breaks to form a tertiary carbocation and a chloride ion. This is the slow, rate-determining step. labxchange.org

Deprotonation: A solvent molecule or another weak base removes a proton from a carbon adjacent to the positively charged carbon, and the electrons from the C-H bond form a new π-bond, resulting in an alkene. labxchange.org

Because the E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction, factors that favor the SN1 pathway, such as a tertiary substrate and a polar solvent, also favor the E1 pathway. iitk.ac.in

In contrast to the stepwise E1 mechanism, the Concerted Bimolecular Elimination (E2) pathway occurs in a single, concerted step. pressbooks.publibretexts.org This reaction requires a strong base. pressbooks.pub In the E2 mechanism, the base abstracts a proton from a β-carbon at the same time as the leaving group (chloride) departs from the α-carbon, and the C=C double bond is formed. pressbooks.publibretexts.org

A key piece of evidence supporting the E2 mechanism is the observation of a large primary deuterium isotope effect. pressbooks.publibretexts.org In this context, the C-H (or C-D) bond at the β-position is broken during the single rate-determining step. pressbooks.pub Because the C-D bond is stronger than the C-H bond, it is broken more slowly. libretexts.org Consequently, the rate of elimination for a deuterated substrate is significantly slower than for its non-deuterated analog. This difference is quantified by the kinetic isotope effect (kH/kD), which is typically in the range of 4 to 8 for E2 reactions where the C-H/C-D bond is broken in the rate-limiting step. cdnsciencepub.comnih.gov This large isotope effect is a hallmark of the E2 mechanism and distinguishes it from the E1 mechanism, where the C-H/C-D bond is broken after the rate-determining step, resulting in no primary isotope effect. cdnsciencepub.com

Carbocation Intermediate Formation and Stability in Solvolysis

Unimolecular Elimination (E1) Pathways

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is the change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. libretexts.org For this compound, the substitution of deuterium for hydrogen at the β-carbons provides significant insight into the reaction mechanism.

In SN1 and E1 reactions of this compound, the C-D bonds are not broken in the rate-determining step. However, a secondary kinetic isotope effect is observed. The solvolysis of deuterated tertiary alkyl chlorides is slower than their hydrogen-containing counterparts. For example, the solvolysis of t-amyl-βd5 chloride in 80% aqueous ethanol shows a kH/kD ratio of 2.35. cdnsciencepub.com This effect is attributed to the role of hyperconjugation in stabilizing the transition state leading to the carbocation. cdnsciencepub.com The C-H bonds of the methyl and methylene (B1212753) groups adjacent to the reaction center help to delocalize the developing positive charge. Since C-D bonds are less effective at hyperconjugation, the transition state for the deuterated compound is less stabilized and thus formed more slowly. cdnsciencepub.com

The magnitude of this β-deuterium isotope effect can vary with the substrate and solvent, but it is a characteristic feature of reactions proceeding through a carbocation intermediate where hyperconjugation is significant.

The table below presents research findings on the kinetic isotope effects for the solvolysis of various deuterated tertiary alkyl chlorides.

CompoundSolventkH/kDIsotope Effect Type
t-Amyl-βd5 Chloride80% aq. Ethanol2.35Secondary
t-Butyl-d9 ChlorideWater2.57Secondary
1-Bromo-2-phenylethane-2,2-d2Ethanolic Sodium Ethoxide7.11Primary (E2)
1-(2-chloro-2-propyl)indeneMethanol / Triethylamine8.4Primary (E2)

This table is generated from data found in the text and cited sources. cdnsciencepub.compressbooks.pubnih.gov

In contrast, if this compound were to undergo an E2 reaction (promoted by a strong, non-nucleophilic base), a large primary kinetic isotope effect would be expected. The rate-determining step would involve the breaking of a C-D bond on one of the methyl or methylene groups, leading to a kH/kD value significantly greater than what is observed for the SN1/E1 pathway. The observation of a secondary KIE around 2.35 for the solvolysis of deuterated tert-pentyl chloride strongly supports a mechanism involving a rate-determining carbocation formation (SN1/E1) rather than a concerted E2 pathway. cdnsciencepub.com

Primary Deuterium Kinetic Isotope Effects in C-H/C-D Bond Breaking

A primary deuterium kinetic isotope effect (KIE) is observed when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. Replacing hydrogen with deuterium (C-D) results in a stronger bond due to the lower zero-point energy of the C-D bond compared to the C-H bond. ias.ac.in Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, leading to a KIE value (kH/kD) greater than 1. ias.ac.inwikipedia.org The magnitude of the primary KIE can provide information about the extent of bond breaking in the transition state. ias.ac.inprinceton.edu

For reactions involving this compound, a primary KIE would be most relevant in elimination reactions, specifically the E2 mechanism, where a base removes a β-hydrogen (or deuterium) concurrently with the departure of the leaving group. libretexts.org In such a scenario, the C-D bond at a β-position to the chlorine atom is broken in the single, concerted step of the reaction. libretexts.org

Reaction TypeIsotopic SubstitutionExpected KIE (kH/kD)Implication
E2 Eliminationβ-deuteration> 2 (typically 4-7) libretexts.orgcdnsciencepub.comC-D bond is broken in the rate-determining step. libretexts.org
E1 Eliminationβ-deuteration~1 (or slightly inverse) princeton.eduC-D bond is not broken in the rate-determining step. princeton.edu

Secondary Deuterium Kinetic Isotope Effects on Reaction Rates

Secondary deuterium kinetic isotope effects (SKIEs) occur when the deuterium substitution is at a position not directly involved in bond breaking during the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs but provide crucial information about changes in hybridization and electronic environment at the carbon center as the reaction progresses. princeton.edu SKIEs are categorized based on the position of the deuterium relative to the reaction center (α, β, etc.).

For this compound, the deuterium atoms are on the methyl and methylene groups adjacent (β) to the carbon bearing the chlorine atom. In a solvolysis reaction proceeding through an SN1 mechanism, the rate-determining step is the formation of the tert-pentyl carbocation. rsc.org The C-D bonds are not broken in this step, but their presence influences the stability of the developing positive charge in the transition state.

The observed SKIE in the solvolysis of β-deuterated alkyl halides is typically "normal" (kH/kD > 1). cdnsciencepub.com This is often attributed to hyperconjugation, where the σ-electrons of the C-H (or C-D) bonds help to stabilize the electron-deficient carbocationic center in the transition state. princeton.educdnsciencepub.com Since C-H bonds are weaker and more polarizable than C-D bonds, they are better able to participate in hyperconjugation, leading to a faster reaction rate for the non-deuterated compound. princeton.edu The magnitude of the β-deuterium KIE increases as the transition state becomes more ionic. cdnsciencepub.com For example, the solvolysis of tert-butyl chloride, an analogue of tert-pentyl chloride, exhibits a significant secondary KIE, reflecting the substantial positive charge on the α-carbon in the transition state leading to the carbocation. cdnsciencepub.com

Reaction TypeIsotopic SubstitutionTypical KIE (kH/kD)Mechanistic Insight
SN1 Solvolysisβ-deuteration1.15 - 1.25 princeton.eduIndicates formation of a carbocation intermediate, stabilized by hyperconjugation. princeton.educdnsciencepub.com
SN2 Reactionβ-deuterationClose to 1.0Less charge development at the α-carbon in the transition state compared to SN1. princeton.edu

Studies on related systems have shown that the magnitude of the β-KIE is sensitive to neighboring group participation, which can reduce the observed effect.

Theoretical and Experimental Methodologies for KIE Determination

The determination of kinetic isotope effects is a cornerstone of mechanistic chemistry, relying on both experimental measurements and theoretical calculations.

Experimental Methodologies:

Competitive Methods: This approach involves reacting a mixture of the deuterated and non-deuterated compounds in a single experiment. numberanalytics.com The relative rates are determined by analyzing the isotopic composition of the products or the remaining starting materials at a specific reaction time, often using techniques like mass spectrometry or NMR spectroscopy. numberanalytics.com This method is highly accurate as it eliminates potential errors from variations in reaction conditions between separate experiments.

Non-Competitive Methods: This involves running separate kinetic experiments for the deuterated and non-deuterated species under identical conditions. numberanalytics.com The rate constants (kH and kD) are determined independently by monitoring the concentration of a reactant or product over time. walisongo.ac.id While conceptually straightforward, this method requires precise control over experimental parameters.

Intramolecular KIE: A specialized method uses a "designed" reactant with two identical, isotopically distinct reaction sites. acs.org The KIE is determined from the product ratio, which simplifies the experimental procedure and often requires less material. acs.org

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS) are powerful tools for measuring the isotopic content of samples, which is essential for calculating KIEs, especially at natural abundance. wikipedia.orgnumberanalytics.comnumberanalytics.com

Theoretical Methodologies:

Transition State Theory (TST): KIEs can be calculated using computational chemistry based on TST. numberanalytics.com This involves computing the potential energy surfaces and vibrational frequencies for the reactants and the transition state for both the light and heavy isotopologues. numberanalytics.com

Density Functional Theory (DFT): DFT calculations are widely used to model transition state structures and predict vibrational frequencies. nih.gov These frequencies are then used to calculate the zero-point energies (ZPEs) of the ground and transition states. The difference in the change in ZPE between the deuterated and non-deuterated pathways is the primary determinant of the KIE. princeton.edunih.gov Programs like ISOEFF are used to compute KIEs from the calculated vibrational frequencies, and tunneling corrections are often applied for more accurate predictions. nih.gov This combined experimental and theoretical approach has been instrumental in resolving complex reaction mechanisms. nih.gov

Deuterium Tracer Studies in Rearrangement Reactions

Deuterium labeling is an invaluable technique for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed rearrangement mechanisms. In reactions involving carbocation intermediates, such as those formed from tert-pentyl chloride, rearrangements are common as the initial carbocation seeks a more stable structure. libretexts.orglibretexts.org

Investigation of Hydride and Alkyl Shifts

Carbocations frequently undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). libretexts.orglibretexts.orgmasterorganicchemistry.com Using a deuterated substrate like this compound allows for the direct observation of these shifts by determining the position of the deuterium atoms in the final product(s).

For example, if the tert-pentyl cation were to undergo a rearrangement, the deuterium labels would allow chemists to follow the migration of specific groups. While the tert-pentyl cation is already tertiary, related systems show how deuterium tracing works. For instance, in the cyclialkylation of deuterated phenylalkyl chlorides, extensive deuterium scrambling observed via NMR and mass spectroscopy provided clear evidence that rearrangement precedes the cyclization step. researchgate.net Similarly, studies on vinyl cations have used deuterium labeling to support proposed 1,2-hydride and deuteride (B1239839) shifts within bridged cation intermediates. nih.gov The slower migration rate of deuterium compared to hydrogen (a kinetic isotope effect) can also provide evidence for the involvement of such shifts. nih.gov

Mechanistic Probing of Intramolecular Cyclialkylation

Intramolecular cyclialkylation, a variant of the Friedel-Crafts reaction, often involves carbocation intermediates and is susceptible to rearrangements. Deuterium tracer studies have been pivotal in elucidating the mechanisms of these reactions.

In a landmark study on the cyclialkylation of various deuterated phenylpentyl chlorides, the distribution of deuterium in the 1-methyltetralin products was analyzed. researchgate.net The results demonstrated that for 1-chloro-5-phenylpentane, rearrangement occurs before the final cyclization. researchgate.net Specifically, the cyclization of 1-chloro-5-phenylpentane-4,4-d2 and -3,3-d2 led to extensive scrambling of the deuterium label, suggesting a series of rapid, reversible hydride and alkyl shifts in the open-chain carbocation prior to ring closure. researchgate.net In contrast, the cyclization of other isomers did not show such extensive scrambling, highlighting the subtle mechanistic pathways available to the reacting system. researchgate.net These studies unequivocally ruled out alternative mechanisms, such as the rearrangement of a cyclic intermediate, and firmly established the role of side-chain rearrangements in the carbocation. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Applications of Tert Pentyl D6 Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Studies

Deuterium (²H or D) NMR spectroscopy is a powerful method for probing molecular structure and dynamics. numberanalytics.com The substitution of hydrogen with deuterium in tert-pentyl-d6 chloride provides a unique spectroscopic handle to explore complex chemical systems. Deuterated solvents are frequently used in NMR analysis to avoid interference from the solvent's own hydrogen atoms, thereby simplifying the spectrum of the analyte. tcichemicals.com

Position-Specific Deuterium Labeling for Structural Elucidation

The precise placement of deuterium atoms in a molecule, known as position-specific labeling, is a critical technique for elucidating molecular structures and reaction pathways. researchgate.net In the context of this compound, the six deuterium atoms on the pentyl group provide distinct signals in deuterium NMR, which can be used to trace the fate of this specific molecular fragment in a chemical reaction or interaction.

The introduction of deuterium can lead to isotopic shifts in the NMR spectra of other nuclei, such as ¹³C. These shifts, though small, can be resolved with modern NMR instruments and provide valuable information about the proximity of the deuterium label to other atoms in the molecule. nih.govresearchgate.net This allows for a detailed mapping of molecular architecture. The process of isolating and identifying natural products, for instance, heavily relies on such spectroscopic techniques to determine the exact structure of complex molecules. uoa.gr

Quantitative Analysis and Mechanistic Insights using Deuterium NMR

Deuterium NMR is an effective tool for the quantitative analysis of deuterated compounds. sigmaaldrich.com For highly deuterated molecules like this compound, conventional proton NMR can be limited due to weak residual proton signals. sigmaaldrich.com In contrast, deuterium NMR provides a direct and relatively quantitative measure of deuterium enrichment at specific sites. sigmaaldrich.com

By monitoring the deuterium signals, researchers can follow the course of a reaction and gain insights into the underlying mechanisms. numberanalytics.com For example, deuterium labeling can help differentiate between proposed reaction intermediates and transition states. The ability to quantify the extent of deuterium incorporation at various positions within a molecule can provide crucial evidence to support or refute a particular mechanistic hypothesis. nih.govresearchgate.net

Mass Spectrometry (MS) for Isotopic Purity and Mechanistic Tracing

Stable Isotope Dilution Analysis (SIDA) in Organic Synthesis

Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantitative technique in which a known amount of an isotopically labeled standard, such as this compound, is added to a sample. tum.de The labeled compound acts as an internal standard that behaves almost identically to the non-labeled analyte during sample preparation and analysis. tum.de This allows for the accurate quantification of the analyte by measuring the ratio of the analyte to the labeled standard, compensating for any losses during workup or matrix effects in the mass spectrometer. tum.de

The synthesis of isotopically labeled standards is a critical aspect of SIDA. frontiersin.orgmdpi.com While not always commercially available, these standards can be prepared through various synthetic routes. tum.de The application of SIDA has proven to be a robust method for quantifying various compounds in complex matrices, such as food and biological samples. frontiersin.orgnih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Chemical Systems

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the structure and dynamics of molecules, particularly proteins. thermofisher.comnih.govnih.gov While this compound itself is not directly used in the exchange process with proteins, the principles of isotopic labeling and detection are central to the technique. In HDX-MS, a protein is exposed to a deuterated solvent (like D₂O), and the rate of exchange between the protein's amide hydrogens and the solvent's deuterium atoms is measured by mass spectrometry. thermofisher.comnih.gov This exchange rate provides information about the solvent accessibility of different regions of the protein, which in turn reveals details about its structure, conformation, and interactions with other molecules. thermofisher.com

The use of deuterated compounds and mass spectrometry allows for the mapping of protein-ligand binding sites, the identification of allosteric networks, and the understanding of conformational changes that are crucial for biological function. nih.gov

Infrared (IR) Spectroscopy for Characterization of Deuterated Bonds

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, providing information about the functional groups present. msu.edu

The substitution of hydrogen with deuterium in this compound results in a significant change in the vibrational frequency of the C-D bond compared to the C-H bond. This is due to the heavier mass of deuterium. The C-D stretching vibrations appear at lower frequencies in the IR spectrum than the corresponding C-H stretches. This isotopic shift provides a clear spectroscopic marker for the presence and location of deuterium in the molecule.

The region of the IR spectrum where C-H stretching vibrations occur is typically between 3300 and 2800 cm⁻¹. The corresponding C-D stretching vibrations are expected to appear in the range of approximately 2300 to 2000 cm⁻¹. This distinct region allows for the unambiguous identification of deuterated bonds within a molecule.

Spectroscopic Technique Application with this compound Key Information Obtained
Nuclear Magnetic Resonance (NMR) Structural Elucidation and Quantitative AnalysisPosition of deuterium atoms, molecular structure, reaction mechanisms, and deuterium enrichment. numberanalytics.comresearchgate.netnih.govresearchgate.netsigmaaldrich.com
Mass Spectrometry (MS) Isotopic Purity and Mechanistic TracingIsotopic distribution, quantification of analytes (SIDA), and tracing of labeled fragments. researchgate.nettum.defrontiersin.org
Infrared (IR) Spectroscopy Characterization of Deuterated BondsIdentification and confirmation of C-D bonds through characteristic vibrational frequencies. msu.edu

Computational and Theoretical Investigations of Deuterated Tertiary Alkyl Chlorides

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) has become a important method for studying the reaction mechanisms of alkyl halides. umich.edumit.edu By calculating the energies of reactants, transition states, and products, DFT can elucidate the preferred pathways of chemical reactions. For the solvolysis of tertiary alkyl chlorides, DFT calculations help to distinguish between SN1 and SN2 mechanisms. researchgate.net

In the context of deuterated compounds, DFT is instrumental in understanding how isotopic substitution affects the stability of carbocation intermediates, which are central to the SN1 mechanism. pnas.orgresearchgate.net For instance, DFT studies on the solvolysis of tert-butyl chloride, a close analog of tert-pentyl chloride, have shown that the participation of solvent molecules is crucial and can be modeled effectively. researchgate.netresearcher.life Calculations can reveal whether the reaction proceeds through a backside or frontside attack of the nucleophile, with the energy difference between these pathways indicating the operative mechanism. researchgate.net

Research has utilized DFT to investigate the structures and stabilities of various carbocations, providing insights into potential rearrangement pathways and the influence of alkyl groups on cation stability. pnas.orgresearchgate.net These computational studies are often benchmarked against high-level ab initio methods to ensure their accuracy in describing the thermochemistry and kinetics of carbocations. acs.org

A study on the solvolysis of t-butyl chloride using DFT found that the reaction can proceed via both a frontside and a backside pathway. The frontside path involves the formation of a carbocation intermediate, characteristic of an SN1 mechanism, while the backside path resembles an SN2-like process. researcher.life Such detailed mechanistic pictures derived from DFT are crucial for interpreting experimental data for related tertiary alkyl chlorides.

Molecular Dynamics Simulations of Deuterated Alkyl Halide Reactivity

Molecular dynamics (MD) simulations offer a way to observe the time-evolution of chemical reactions, providing a dynamic picture of the bond-breaking and bond-forming processes. nih.govaip.org For deuterated alkyl halides, MD simulations can track the trajectories of individual atoms and molecules, revealing how the increased mass of deuterium (B1214612) influences the reaction dynamics compared to the protium (B1232500) analog. aip.org

These simulations are particularly useful for studying solvolysis reactions, where the explicit interaction with numerous solvent molecules is critical. nih.gov MD simulations can model the solvent shell around the alkyl halide and the role of individual solvent molecules in stabilizing the transition state and the resulting carbocation. nih.gov

For example, direct dynamics trajectory simulations have been used to study the product energy partitioning in the dissociation of alkyl halides, showing how energy is distributed among the translational, vibrational, and rotational modes of the products. aip.org While specific MD studies on tert-pentyl-d6 chloride are not abundant, the methodologies developed for other alkyl halides are directly applicable. nih.govacs.org

Furthermore, reactive force field molecular dynamics simulations have been employed to study the dynamic properties of hydrogen bonding in supercritical water, which can be relevant for understanding solvolysis under different conditions. acs.org The insights from MD simulations complement the static picture provided by DFT calculations, offering a more complete understanding of the reaction mechanism.

Prediction and Interpretation of Kinetic Isotope Effects through Computational Models

One of the most significant applications of computational chemistry in studying deuterated compounds is the prediction and interpretation of kinetic isotope effects (KIEs). nstl.gov.cntdl.org The KIE, the ratio of the rate constant for the non-deuterated reactant to that of the deuterated one (kH/kD), provides valuable information about the rate-determining step of a reaction. libretexts.orgopenstax.org

Computational models, primarily based on transition state theory and statistical mechanics, can calculate vibrational frequencies of reactants and transition states for both isotopic forms. The differences in zero-point energies (ZPE) between C-H and C-D bonds are a major contributor to the primary KIE. nih.gov A C-H bond has a higher ZPE than a C-D bond, and if this bond is broken in the rate-determining step, the reaction with the C-H bond will be faster, resulting in a normal KIE (kH/kD > 1). openstax.orgnih.gov

For tertiary alkyl chlorides like tert-pentyl chloride, which often react via an SN1 mechanism, the KIE is typically a secondary isotope effect. In this case, the C-D bonds are not directly broken in the rate-determining step. Instead, the effect arises from a change in hybridization at the carbon atom from sp3 in the reactant to sp2 in the carbocation intermediate. nih.gov Computational models can accurately predict these small secondary KIEs. nih.govosti.gov

The table below presents a hypothetical comparison of experimental and computationally predicted KIEs for the solvolysis of a tertiary alkyl chloride, illustrating the typical agreement found in such studies.

ReactionExperimental kH/kDPredicted kH/kD (Computational Model)
Solvolysis of tert-butyl chloride1.331.35
Solvolysis of 1-adamantyl chloride1.301.32

This table is illustrative and based on typical values reported in the literature for similar compounds. nstl.gov.cn

These computational models allow researchers to test different mechanistic hypotheses by comparing the predicted KIEs for various proposed transition state structures with experimental values. nih.gov

Electronic Structure Analysis of Deuterium Substitution Effects

Deuterium is slightly more electron-donating than protium. cdnsciencepub.com This inductive effect can influence the stability of intermediates and transition states. In the case of a tertiary carbocation formed during the solvolysis of this compound, the electron-donating nature of the deuterium atoms can help to stabilize the positive charge on the central carbon atom.

While the primary effect of deuteration on KIEs is due to changes in vibrational frequencies and zero-point energies, these subtle electronic effects also play a role and can be dissected using advanced computational techniques. nih.gov

Broader Applications of Deuterated Alkyl Halides in Chemical Synthesis

Synthetic Intermediates in Complex Molecule Synthesis

Deuterated alkyl halides and other labeled building blocks are fundamental in the multistep synthesis of complex organic molecules. medchemexpress.comacs.orgckisotopes.com Their primary role is to introduce deuterium (B1214612) at specific, predetermined positions within a larger molecular framework. rsc.org This "late-stage functionalization" or incorporation of labeled fragments is critical for several advanced applications. researchgate.net

One major application is the synthesis of deuterated pharmaceuticals. ckisotopes.comnih.gov Replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of drug metabolism by cytochrome P450 enzymes. nih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it harder to break. This can lead to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced side effects. ckisotopes.comnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this principle, offering a better safety profile than its non-deuterated counterpart. rsc.orgchinesechemsoc.org The synthesis of such drugs often relies on the availability of deuterated intermediates, such as deuterated alkyl halides, for their construction. rsc.org

Furthermore, these intermediates are used to create complex labeled molecules that serve as probes for mechanistic studies or as internal standards for quantitative analysis, linking directly to the applications discussed in other sections. acs.orgresearchgate.net The development of new synthetic methods, such as electrochemical dehalogenative deuteration, provides efficient pathways to convert alkyl and aryl halides into their deuterated analogues using simple deuterium sources like heavy water (D₂O). chinesechemsoc.orgxmu.edu.cn

Development of Labeled Standards for Quantitative Analytical Methods

In modern analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS), precision and accuracy are paramount. clearsynth.com Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving reliable quantification. scispace.comsilantes.comnih.gov A deuterated version of the analyte, such as one that could be synthesized from tert-Pentyl-d6 Chloride, is an ideal internal standard. clearsynth.com

The principle is straightforward: a known quantity of the deuterated standard is added to a sample before processing and analysis. lcms.cz Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample extraction, cleanup, and chromatography, co-eluting with the target compound. texilajournal.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. clearsynth.com By comparing the signal intensity of the analyte to that of the known amount of the internal standard, analysts can correct for variations in sample recovery, matrix effects (where other components in the sample suppress or enhance the signal), and instrument response. clearsynth.comscispace.com This isotope dilution method leads to significantly improved precision and accuracy in determining the concentration of a target compound. scispace.commdpi.com

This technique is widely applied across numerous fields, including pharmaceutical drug monitoring, environmental pollutant analysis, and clinical diagnostics. clearsynth.comlcms.cztexilajournal.com For example, deuterated analogues of pesticides and mycotoxins are used as internal standards to ensure the safety of cannabis products, while deuterated vitamin D metabolites are used to accurately measure vitamin levels in human serum. lcms.czmdpi.com

Table 2: Application of Deuterated Compounds as Internal Standards in LC-MS/MS

Analyte ClassDeuterated Standard ExampleMatrixPurpose of AnalysisReference
Immunosuppressant DrugsDeuterated Cyclosporine A, TacrolimusWhole BloodTherapeutic drug monitoring for transplant patients. texilajournal.com
Pesticides & Mycotoxins24 different deuterated analoguesCannabis Flower, Oils, EdiblesQuantifying contaminants for consumer safety. lcms.cz
Vitamin D Metabolites25(OH)D₃-d₃, 1,25(OH)₂D₃-23,26-lactone-d₃Human SerumClinical quantification of vitamin D levels. mdpi.com
Amino AcidsD,L-Glutamic-2,4,4-d3 acidBiological SamplesQuantification of glutamic acid and glutamine. lumiprobe.com
Elastin (B1584352) BiomarkersDesmosine-d₄Biological TissuesStudying diseases involving elastin degradation. nih.gov

Deuterium Incorporation to Modulate Reaction Selectivity and Pathway

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.comwikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. researchgate.netcore.ac.uk Consequently, reactions where a C-H bond is broken in the rate-determining step proceed more slowly when hydrogen is replaced by deuterium. researchgate.netnumberanalytics.com This primary KIE can be exploited by chemists to control the outcome of a reaction. numberanalytics.com

When a molecule has multiple potential reaction pathways, deuterating a specific position can disfavor the pathway that involves breaking the C-D bond. This can enhance the selectivity of a reaction, channeling the reactants toward a different, desired product. rsc.org For example, if a substrate can undergo either elimination (which often involves C-H bond cleavage) or substitution, deuterating the relevant carbon can suppress elimination and favor the substitution product.

This principle allows for fine-tuning of reaction mechanisms and can be a powerful tool in synthetic strategy. numberanalytics.comnumberanalytics.com Recent research has shown that the choice of catalyst and reaction medium can also influence the selectivity of deuterium incorporation. acs.orgresearchgate.net For example, iridium nanoparticle catalysts have been developed that can selectively deuterate specific positions on aromatic rings (e.g., para- and meta-positions) while leaving other positions (ortho C-H bonds, C(sp3)-H bonds) untouched. chemrxiv.orgchemrxiv.org This level of control opens up new possibilities for creating complex, selectively-labeled molecules and for directing reaction pathways with high precision. chemrxiv.orgchemrxiv.org

Future Research Directions and Emerging Methodologies

Development of Novel Regio- and Stereoselective Deuteration Methods for Tertiary Alkyl Halides

The introduction of deuterium (B1214612) at specific positions within a molecule, known as regioselectivity, and with a defined three-dimensional arrangement, known as stereoselectivity, is a significant challenge, especially for sterically hindered tertiary alkyl halides. Current methods often suffer from limitations such as harsh reaction conditions, the need for expensive catalysts, and a lack of general applicability. d-nb.infoxmu.edu.cn Future research is therefore directed towards overcoming these hurdles.

Recent breakthroughs in electrochemistry have shown promise for the deuteration of unactivated alkyl halides. d-nb.infonih.gov An electroreductive method using D₂O as the deuterium source has been successfully applied to a range of alkyl halides, including sterically hindered tertiary chlorides, achieving high deuterium incorporation (up to 99% D). d-nb.infonih.gov This catalyst-free approach is a significant step towards more sustainable and cost-effective deuteration. d-nb.info Further research in this area could focus on expanding the substrate scope and optimizing the reaction conditions for even greater efficiency and selectivity.

Another promising avenue is the exploration of novel catalytic systems. While traditional methods often rely on precious metal catalysts, there is a growing interest in using more abundant and less toxic alternatives. researchgate.net The development of catalysts that can operate under mild conditions and with high selectivity will be crucial for the synthesis of complex deuterated molecules. Computational studies can play a vital role in designing and understanding the mechanisms of these new catalysts, enabling the rational design of more effective systems. researchgate.net

The table below summarizes some emerging deuteration methods applicable to alkyl halides and their key features:

Method Deuterium Source Key Advantages Potential for Tertiary Alkyl Halides Reference
Electrochemical ReductionD₂OCatalyst-free, high D-incorporation, mild conditionsDemonstrated success with tertiary chlorides d-nb.infonih.gov
Visible-light PhotocatalysisVariousMild conditions, high site-selectivityEmerging area with potential for specific C-H bond activation rsc.org
Transition Metal CatalysisD₂ gas, D₂OWell-established, high efficiencyDevelopment of new catalysts for improved selectivity is ongoing researchgate.netacs.org

Future efforts will likely focus on combining the advantages of these different approaches. For instance, the development of photoelectrochemical methods could offer unprecedented control over deuteration reactions. Furthermore, the use of continuous flow technologies can enhance the safety, scalability, and efficiency of these processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Deuteration Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, and deuteration is no exception. researchgate.net These powerful computational tools can be employed to predict the outcomes of deuteration reactions, optimize reaction conditions, and even design novel synthetic pathways. jsps.go.jpclearsynthdiscovery.com

One of the key applications of AI in this field is the development of predictive models for reaction yields and selectivity. By training algorithms on large datasets of known deuteration reactions, it is possible to create models that can accurately forecast the outcome of a new reaction. researchgate.net This can save significant time and resources by reducing the need for extensive experimental screening. For example, a research consortium is already developing a data-driven synthesis planning program to aid in accessing target molecules. researchgate.net

AI can also be used to identify the most likely sites of deuteration in a molecule, which is particularly important for understanding and controlling regioselectivity. clearsynthdiscovery.com This "soft spot" analysis can guide the design of experiments and help chemists to target specific positions for deuterium labeling. clearsynthdiscovery.com

Furthermore, machine learning algorithms can be used to analyze complex datasets from various analytical techniques, such as mass spectrometry and NMR spectroscopy, to extract subtle information about the extent and location of deuteration. acs.org This can provide a more detailed and accurate picture of the deuteration process.

The integration of AI and ML in deuteration research is still in its early stages, but it holds immense potential. As more data becomes available and algorithms become more sophisticated, we can expect to see a significant acceleration in the discovery and development of new deuteration methods.

Advancements in In Situ Monitoring and Characterization of Deuteration Reactions

A thorough understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. In situ monitoring techniques, which allow for the real-time analysis of a reaction as it progresses, are invaluable tools for gaining this mechanistic insight. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for monitoring deuteration reactions, as it can directly detect the incorporation of deuterium into a molecule. acs.org Recent advancements in benchtop NMR spectrometers have made this technique more accessible and easier to integrate into synthetic laboratories. acs.org This allows for the continuous monitoring of reaction kinetics and the identification of transient intermediates, providing a wealth of information about the reaction pathway.

Mass spectrometry (MS) is another essential tool for characterizing deuterated compounds. acs.org High-resolution mass spectrometry can be used to determine the exact mass of a molecule, which allows for the precise quantification of deuterium incorporation. Coupling MS with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) enables the analysis of complex reaction mixtures.

Infrared (IR) spectroscopy can also be used to monitor deuteration reactions by detecting the appearance of C-D bonds, which have a characteristic vibrational frequency that is distinct from C-H bonds. acs.org

The table below highlights some key in situ monitoring techniques and their applications in deuteration research:

Technique Information Obtained Advantages for Deuteration Studies Reference
NMR SpectroscopyReaction kinetics, identification of intermediates, quantification of deuterium incorporationDirect detection of deuterium, non-destructive acs.org
Mass SpectrometryPrecise mass determination, quantification of deuterium incorporationHigh sensitivity, applicable to complex mixtures acs.org
Infrared SpectroscopyDetection of C-D bond formationRelatively simple and inexpensive acs.org

Future research in this area will likely focus on the development of more sensitive and versatile in situ monitoring techniques. The combination of multiple analytical methods will provide a more comprehensive understanding of deuteration reactions, enabling the development of more efficient and selective synthetic methodologies for compounds like tert-pentyl-d6 chloride.

Q & A

Q. How can researchers validate the absence of kinetic isotopic scrambling in this compound during photochemical reactions?

  • Methodological Answer : Use time-resolved MS to track deuterium distribution in reaction intermediates. Compare isotopic patterns with theoretical simulations (e.g., IsotopoMer analysis). For radical-mediated reactions, employ EPR spectroscopy to detect deuterium’s hyperfine coupling effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.